
Thiophene, 3-ethyl-2,5-dimethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 3-ethyl-2,5-dimethyl is a heterocyclic compound with a five-membered ring structure containing one sulfur atom. This compound is a derivative of thiophene, which is known for its aromatic properties and presence in various natural and synthetic products. Thiophene derivatives, including 3-ethyl-2,5-dimethylthiophene, are of significant interest in medicinal chemistry, material science, and industrial applications due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves the cyclization of various substrates. For 3-ethyl-2,5-dimethylthiophene, one common method is the condensation reaction of dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10). Another method involves the Friedel-Crafts acylation followed by Wolff-Kishner reduction to introduce the ethyl and methyl groups at the desired positions .
Industrial Production Methods
On an industrial scale, thiophene derivatives are often produced through the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 3-ethyl-2,5-dimethyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes, which have various applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
Thiophene, 3-ethyl-2,5-dimethyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Thiophene derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Some thiophene derivatives are being investigated for their anticancer properties.
Mecanismo De Acción
The mechanism of action of thiophene, 3-ethyl-2,5-dimethyl involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. In medicinal applications, thiophene derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylthiophene: Similar in structure but lacks the ethyl group at the 3-position.
3-Methylthiophene: Contains a single methyl group at the 3-position.
2-Ethylthiophene: Contains an ethyl group at the 2-position.
Uniqueness
Thiophene, 3-ethyl-2,5-dimethyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .
Propiedades
Número CAS |
55735-23-4 |
|---|---|
Fórmula molecular |
C8H12S |
Peso molecular |
140.25 g/mol |
Nombre IUPAC |
3-ethyl-2,5-dimethylthiophene |
InChI |
InChI=1S/C8H12S/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |
Clave InChI |
HNWCHVKZEZCJMN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(SC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
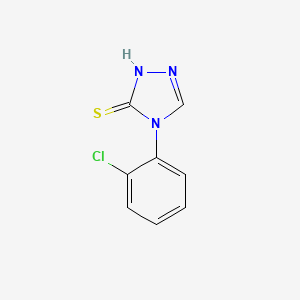
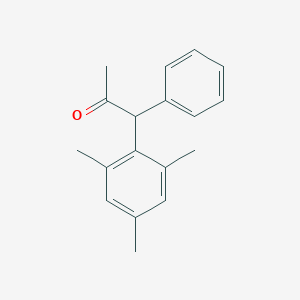
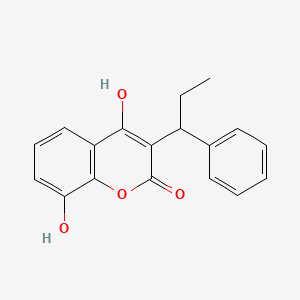
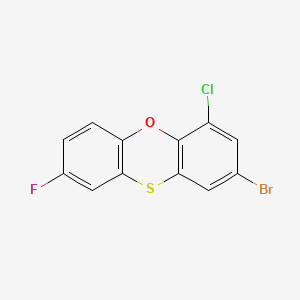

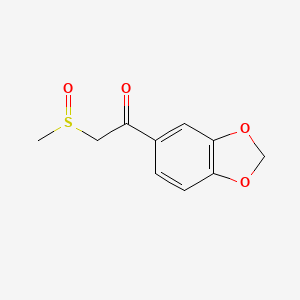
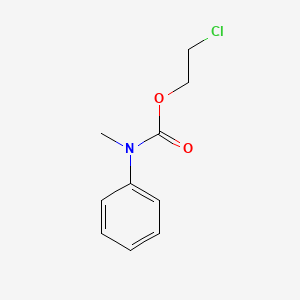
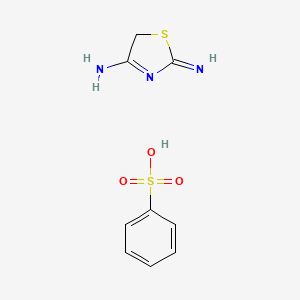

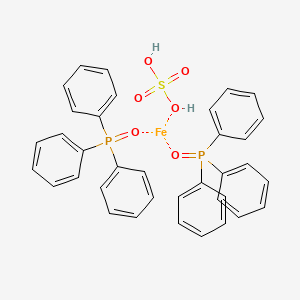
![([1,1'-Biphenyl]-4,4'-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14636658.png)


